3-(4-Hydroxy-2-nitrophenyl)pyridine
Description
3-(4-Hydroxy-2-nitrophenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a 4-hydroxy-2-nitrophenyl group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The nitro (-NO₂) and hydroxyl (-OH) groups at the 2- and 4-positions of the phenyl ring, respectively, influence its solubility, reactivity, and ability to participate in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
3-nitro-4-pyridin-3-ylphenol |
InChI |
InChI=1S/C11H8N2O3/c14-9-3-4-10(11(6-9)13(15)16)8-2-1-5-12-7-8/h1-7,14H |
InChI Key |
PRKQPNISRUIQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(4-Nitrophenyl)pyridine (CAS 4282-46-6)
- Structure : Lacks the hydroxyl group at the phenyl 4-position.
- Properties : The absence of the hydroxyl group reduces hydrogen-bonding capacity and increases hydrophobicity compared to 3-(4-Hydroxy-2-nitrophenyl)pyridine. This compound is primarily used in organic synthesis but lacks documented biological activity in the provided evidence .
- Safety : Classified as hazardous upon inhalation, requiring strict handling protocols .
2,4-Dihydroxy-3-nitropyridine
- Structure : Features a pyridine ring with hydroxyl groups at the 2- and 4-positions and a nitro group at the 3-position.
- Properties : The additional hydroxyl group enhances solubility in polar solvents but may reduce membrane permeability. It serves as a precursor for chlorinated pyridine derivatives used in agrochemicals and pharmaceuticals .
- Synthesis : Prepared via nitration of 2,4-dihydroxypyridine using nitric acid and sulfuric acid .
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1267011-08-4)
- Structure : Contains a carboxyl (-COOH) and fluorine substituent on the phenyl ring, alongside a pyridine-hydroxyl group.
- Fluorine enhances metabolic stability .
LSD1 Inhibitors with Pyridine Cores
and highlight pyridine-containing LSD1 inhibitors, such as 3-(piperidin-4-ylmethoxy)pyridine derivatives, which exhibit nanomolar inhibitory activity (Ki = 29 nM) and >160-fold selectivity over monoamine oxidases (MAO-A/B). Key structural differences from this compound include:
- Basic amine substituents (e.g., piperidin-4-ylmethyl) that enhance binding to LSD1’s Asp555 via hydrogen bonding .
Impact of Nitro and Hydroxy Groups
- Enzyme Selectivity : The nitro group in this compound may mimic the electron-deficient flavin ring of FAD in LSD1, improving binding affinity. However, hydroxyl groups can reduce selectivity if they interact promiscuously with off-target enzymes like MAO-B .
- Cellular Activity: Compounds with nitro and hydroxyl substituents, such as compound 17 in (Ki = 2.3 μM for LSD1), show potent anti-proliferative effects in leukemia cells (EC₅₀ = 280 nM) but minimal toxicity to normal cells. This suggests that this compound’s substituents may similarly balance efficacy and safety .
Structural-Activity Relationship (SAR) Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
